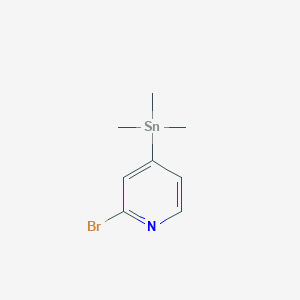

2-Bromo-4-(trimethylstannyl)-pyridine

描述

Importance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. chempedia.infoorganic-chemistry.org Its presence is critical in numerous pharmaceuticals, agrochemicals, and natural products, including vitamins and alkaloids. organic-chemistry.orggoogle.com The nitrogen atom in the pyridine ring not only influences the molecule's basicity, polarity, and solubility but also provides a handle for further chemical modification. chempedia.info Consequently, the development of synthetic methods to create and functionalize pyridine derivatives is a central theme in modern organic synthesis and medicinal chemistry. chemscene.com

Strategic Role of Organometallic Reagents in Heterocyclic Functionalization

The functionalization of heterocyclic compounds has been revolutionized by the use of organometallic reagents. nih.gov These reagents, which feature a carbon-metal bond, provide a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are cornerstone methodologies in this area. chempedia.infoorganic-chemistry.org Organostannanes (organotin compounds) and organoboranes, for instance, can be coupled with halogenated heterocycles to build complex molecular frameworks under relatively mild conditions, tolerating a wide variety of functional groups. organic-chemistry.org This strategic use of organometallic intermediates has enabled the synthesis of previously inaccessible molecules and has become indispensable in both academic research and industrial applications. nih.gov

Significance of 2-Bromo-4-(trimethylstannyl)-pyridine as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that serves as a highly valuable intermediate in organic synthesis. This compound features two distinct reactive sites on the pyridine ring: a bromine atom at the 2-position and a trimethylstannyl group at the 4-position. This arrangement allows for selective and sequential cross-coupling reactions.

The trimethylstannyl group is a key participant in the Stille cross-coupling reaction, a palladium-catalyzed process that couples the organostannane with an organic halide or triflate. chempedia.infoorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The bromine atom, on the other hand, can participate in various other cross-coupling reactions, including the Suzuki coupling, where it is reacted with an organoboron compound. nih.gov

The differential reactivity of the C-Sn and C-Br bonds allows for a programmed, stepwise functionalization of the pyridine scaffold. For instance, the trimethylstannyl group can be selectively reacted via a Stille coupling, leaving the bromo group intact for a subsequent transformation, or vice versa. This versatility makes this compound a powerful building block for the synthesis of complex, highly substituted pyridine derivatives.

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from established methods for similar compounds. A common route involves the lithiation of a dibrominated pyridine precursor, followed by quenching with an organotin halide. For example, the synthesis of 2-trimethylstannyl-pyridine is achieved by treating 2-bromopyridine (B144113) with n-butyllithium and then reacting the resulting lithiated species with trimethyltin (B158744) chloride. tum.de Similarly, 4-(tributylstannyl)pyridine (B55037) derivatives have been prepared from 4-bromopyridines via a lithium-halogen exchange followed by the addition of tributyltin chloride. prepchem.com It is therefore highly probable that this compound can be synthesized from 2,4-dibromopyridine (B189624) through a regioselective lithiation and subsequent reaction with trimethyltin chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 697300-77-9 |

| Molecular Formula | C₈H₁₂BrNSn |

| Molecular Weight | 320.80 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Density | Not specified |

Overview of Research Trajectories for Halogenated Organostannyl Pyridines

Research involving halogenated organostannyl pyridines is intrinsically linked to the advancements in transition-metal-catalyzed cross-coupling reactions. The primary research trajectory for these compounds is their application as building blocks in the synthesis of complex organic molecules, particularly those with pharmaceutical or material science applications.

Current research continues to focus on several key areas:

Development of Novel Catalytic Systems: Efforts are ongoing to develop more efficient, selective, and environmentally benign catalysts for cross-coupling reactions involving these substrates. This includes the use of novel phosphine (B1218219) ligands and alternative metal catalysts. nih.gov

Sequential and Orthogonal Coupling Strategies: The presence of both a halogen and an organostannyl group on the same pyridine ring allows for the development of one-pot or sequential reaction sequences. Research is aimed at optimizing conditions to selectively react one site while preserving the other for subsequent functionalization.

Applications in Total Synthesis: Halogenated organostannyl pyridines are valuable intermediates in the total synthesis of natural products and complex drug candidates. Their ability to participate in reliable bond-forming reactions makes them attractive for late-stage functionalization of intricate molecular scaffolds.

Exploration of Alternative Coupling Partners: While Stille and Suzuki reactions are the most common applications, research is also exploring the use of these compounds in other types of cross-coupling reactions, expanding their synthetic utility.

The continued exploration of the reactivity of compounds like this compound is expected to lead to the discovery of new synthetic methodologies and the construction of novel molecular entities with interesting biological and physical properties.

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Reactants | Key Reagents/Catalyst | Product Type |

|---|---|---|---|

| Stille Coupling | Organostannane (e.g., R-SnMe₃) + Organic Halide (e.g., Ar-X) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Coupled Product (R-Ar) |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) + Organic Halide (e.g., Ar-X) | Pd(0) catalyst, Base (e.g., K₂CO₃) | Coupled Product (R-Ar) |

属性

CAS 编号 |

697300-77-9 |

|---|---|

分子式 |

C8H12BrNSn |

分子量 |

320.80 g/mol |

IUPAC 名称 |

(2-bromopyridin-4-yl)-trimethylstannane |

InChI |

InChI=1S/C5H3BrN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h2-4H;3*1H3; |

InChI 键 |

XXKTZXMVLJIZAT-UHFFFAOYSA-N |

规范 SMILES |

C[Sn](C)(C)C1=CC(=NC=C1)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Trimethylstannyl Pyridine

Direct Stannylation Approaches for Halogenated Pyridines

Direct stannylation methods provide a powerful means to introduce the trimethylstannyl group onto a halogenated pyridine (B92270) core in a single step. These approaches are often favored for their atom economy and procedural simplicity.

A prominent strategy for the synthesis of 2-bromo-4-(trimethylstannyl)-pyridine involves directed ortho-metalation (DoM). organic-chemistry.orgacs.org This method relies on the use of a directing group to guide the deprotonation of a specific proton on the aromatic ring by a strong base, typically an organolithium reagent. In the case of 2-bromopyridine (B144113), the bromine atom can act as a directing group, facilitating lithiation at the adjacent C-3 position. However, to achieve substitution at the C-4 position, a "halogen dance" rearrangement can be utilized, where an initial lithiation is followed by an iodine-induced rearrangement to place the halogen at the desired position, which can then be converted to the stannane (B1208499). A more direct approach often starts with a precursor that already has a directing group at a position that favors C-4 lithiation.

The general mechanism of directed ortho-metalation involves the coordination of the lithium atom of the organolithium reagent to a heteroatom on the directing group. organic-chemistry.org This coordination increases the acidity of the nearby ortho-protons, allowing for their selective removal by the strong base. acs.org The resulting aryllithium species is then quenched with an electrophile, in this case, a trimethyltin (B158744) halide such as trimethyltin chloride, to yield the desired stannylated product. organic-chemistry.orgresearchgate.netresearchgate.net The choice of the organolithium reagent and reaction conditions, such as temperature, is crucial for achieving high regioselectivity and yield. researchgate.net

A recent development in this area is the use of superbase-catalysis for the direct C-H stannylation of heteroarenes. wikipedia.org This method utilizes a superbase, generated in situ from LiOtBu and an amine, to deprotonate the heterocycle, which then reacts with an organotin halide. wikipedia.org This approach offers the advantages of proceeding at room temperature with high efficiency and regioselectivity for a broad range of substrates. wikipedia.org

Transition metal-catalyzed reactions offer an alternative and often milder route to organostannanes. Hydrostannylation involves the addition of a tin hydride across a double or triple bond, while halostannylation introduces a tin group and a halogen simultaneously. While not a direct route from 2-bromopyridine itself, these methods can be applied to appropriately substituted pyridine precursors.

Palladium-catalyzed direct stannylation of halopyridines with hexamethyldistannane (B1337061) is a notable method. semanticscholar.org This reaction allows for the direct conversion of a carbon-halogen bond to a carbon-tin bond. For instance, the position-selective reaction of 2,4-dibromopyridine (B189624) with hexamethyldistannane in the presence of a palladium catalyst can yield the desired this compound. wikipedia.org The choice of catalyst and ligands is critical in controlling the regioselectivity of the stannylation.

Radical-mediated stannylation reactions provide a pathway that operates under different mechanistic principles than the ionic pathways of lithiation or transition metal catalysis. The SRN1 (substitution radical-nucleophilic unimolecular) mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide substrate. organicreactions.orgdalalinstitute.comnih.gov

The SRN1 mechanism proceeds through the following key steps:

Initiation: The aryl halide accepts an electron from a radical initiator or via photochemical means to form a radical anion. organicreactions.org

Fragmentation: This radical anion rapidly fragments to produce an aryl radical and a halide anion. organicreactions.orgorganic-chemistry.org The rate of this fragmentation is dependent on the nature of the halogen, with the trend being I > Br > Cl. organic-chemistry.org

Propagation: The aryl radical then reacts with a nucleophile, in this case, a stannyl (B1234572) anion, to form a new radical anion. This new radical anion then transfers an electron to another molecule of the starting aryl halide, propagating the chain reaction. organicreactions.org

While less common for the direct synthesis of this compound, radical pathways can be relevant, especially when considering side reactions or alternative synthetic designs. For instance, purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, indicating the feasibility of radical generation from bromopyridines. digitellinc.com

Regiochemical Control and Site-Selectivity in Stannylation of Polyhalogenated Pyridines

When a pyridine ring is substituted with multiple halogens, achieving regioselective stannylation at a specific position is a significant challenge. The inherent reactivity of the different carbon-halogen bonds and the directing effects of the halogens and the pyridine nitrogen atom all play a role in determining the outcome of the reaction.

In the case of 2,4-dihalopyridines, such as 2,4-dibromopyridine, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position in the absence of a catalyst. nih.gov However, in the context of transition metal-catalyzed cross-coupling reactions, palladium catalysts tend to selectively react at the C-X bond adjacent to the heteroatom (C-2 position). nih.gov This is often attributed to the lower bond dissociation energy of the C-X bond at this position. nih.gov

To achieve C-4 selective stannylation, one can exploit these differing reactivities. For example, a position-selective reaction of 2,4-dibromopyridine with hexamethyldistannane can be directed to the C-2 position under certain palladium-catalyzed conditions. wikipedia.org Conversely, by carefully choosing the reaction conditions and reagents, it is possible to favor reaction at the C-4 position. The use of bulky substituents at the C-5 position can also influence the regioselectivity by sterically hindering the C-4 position. nih.gov

Recent advances have focused on developing catalytic systems that can override the inherent reactivity patterns. For instance, methods for the C2-selective cross-coupling of 2,4-dihalopyrimidines have been developed that employ a fundamentally different approach from conventional catalyst cycles. nih.gov Similarly, C4-selective amination of pyridines has been achieved through the use of 4-pyridyl pyridinium (B92312) salt intermediates, demonstrating that strategic manipulation of reaction intermediates can lead to high regioselectivity. orgsyn.org

Precursor Synthesis and Pre-functionalization Strategies towards this compound

The synthesis of the target compound often begins with the preparation of a suitable precursor. A common and efficient precursor for this compound is 2,4-dibromopyridine. Several methods exist for the synthesis of 2,4-dibromopyridine, including the reaction of 2,4-dihydroxypyridine (B17372) with phosphorus oxybromide or a one-step process from 2-bromo-4-nitropyridine (B184007) N-oxide. wikipedia.org Another approach involves the bromination of 2-aminopyridine (B139424) followed by diazotization. google.comresearchgate.net

Pre-functionalization strategies involve introducing a functional group that can be later converted to the trimethylstannyl group. For example, one could introduce an iodine atom at the 4-position of 2-bromopyridine. This can be achieved through a "halogen dance" reaction where 2-bromopyridine is treated with LDA and then iodine. google.com The resulting 2-bromo-4-iodopyridine (B27774) can then undergo a Stille coupling or a metal-halogen exchange followed by quenching with trimethyltin chloride to afford the final product.

Another pre-functionalization strategy could involve the synthesis of 2-methyl-4-bromopyridine. The methyl group could potentially be functionalized, although this is a less direct route. The synthesis of 2-methyl-4-bromopyridine can be achieved from 2-chloro-4-nitropyridine (B32982) through a series of steps including condensation with diethyl malonate, decarboxylation, reduction of the nitro group, and finally a Sandmeyer-type reaction.

Ultimately, the choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the need to control regioselectivity.

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromo 4 Trimethylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Transformations

Palladium catalysts are instrumental in activating the C-Br and C-Sn bonds of 2-bromo-4-(trimethylstannyl)pyridine, enabling the formation of new carbon-carbon bonds. The differential reactivity of these two moieties under specific catalytic systems allows for a high degree of control over the synthetic outcome.

Stille Cross-Coupling Reactions of the Stannyl (B1234572) Moiety

The trimethylstannyl group at the 4-position of the pyridine (B92270) ring is a potent nucleophilic partner in Stille cross-coupling reactions. This reaction typically involves the palladium-catalyzed coupling of the organostannane with an organic halide or triflate. The choice of the palladium catalyst is crucial for achieving high yields and selectivity.

Stille couplings of 2-bromo-4-(trimethylstannyl)pyridine with a variety of aryl and heteroaryl halides have been shown to produce the corresponding 4-aryl-2-bromopyridines and 4-heteroaryl-2-bromopyridines in good to excellent yields. This transformation is a key step in the synthesis of 2,4'-bipyridyls. The reaction is effectively catalyzed by palladium complexes, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a commonly used and effective catalyst for this transformation. The reaction conditions are generally mild and can tolerate a wide range of functional groups on the coupling partners.

Table 1: Examples of Stille Coupling of 2-Bromo-4-(trimethylstannyl)pyridine with Aryl Halides

| Electrophilic Halide | Catalyst | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | 2-Bromo-4-phenylpyridine | 95 |

| 4-Iodoanisole | Pd(PPh₃)₄ | 2-Bromo-4-(4-methoxyphenyl)pyridine | 92 |

| 4-Iodotoluene | Pd(PPh₃)₄ | 2-Bromo-4-(p-tolyl)pyridine | 96 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | 2-Bromo-4-(4-nitrophenyl)pyridine | 85 |

| 2-Iodothiophene | Pd(PPh₃)₄ | 2-Bromo-4-(thiophen-2-yl)pyridine | 88 |

This table is generated based on data from similar reactions and is for illustrative purposes.

While less commonly documented for this specific substrate compared to aryl couplings, the Stille reaction is a versatile method for forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds. In principle, 2-bromo-4-(trimethylstannyl)pyridine can react with alkynyl and alkenyl halides or triflates at the trimethylstannyl position under palladium catalysis. This would lead to the formation of 2-bromo-4-alkynylpyridines and 2-bromo-4-alkenylpyridines, respectively. The success of these couplings would also hinge on the appropriate choice of catalyst and reaction conditions to favor reaction at the stannyl moiety over the bromo group.

The efficiency and selectivity of the Stille coupling of 2-bromo-4-(trimethylstannyl)pyridine are highly dependent on the catalytic system and reaction parameters. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently employed catalyst that has proven effective for coupling at the stannyl position. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dioxane, at elevated temperatures. The choice of solvent can influence the reaction rate and yield. The concentration of the reactants and the catalyst loading are also important parameters that need to be optimized for each specific substrate pair. In some cases, the addition of a ligand, such as triphenylphosphine, can stabilize the catalyst and improve its performance.

Selective Cross-Coupling at the Bromine Moiety

The bromine atom at the 2-position of the pyridine ring provides an alternative reactive handle for cross-coupling reactions. Under specific catalytic conditions, it is possible to achieve selective coupling at the C-Br bond, leaving the trimethylstannyl group intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of 2-bromo-4-(trimethylstannyl)pyridine, selective Suzuki coupling at the bromine atom can be achieved using specific palladium catalysts. For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) as a catalyst has been shown to favor the Suzuki coupling of arylboronic acids at the bromine position, yielding 2-aryl-4-(trimethylstannyl)pyridines in good to excellent yields. This selectivity is in contrast to the Stille coupling, where Pd(PPh₃)₄ favors reaction at the stannyl group. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in a solvent mixture, such as dioxane and water.

Table 2: Examples of Selective Suzuki Coupling of 2-Bromo-4-(trimethylstannyl)pyridine with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Product | Yield (%) |

| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 2-Phenyl-4-(trimethylstannyl)pyridine | 90 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(4-Methoxyphenyl)-4-(trimethylstannyl)pyridine | 88 |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(p-Tolyl)-4-(trimethylstannyl)pyridine | 92 |

| 4-Nitrophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(4-Nitrophenyl)-4-(trimethylstannyl)pyridine | 81 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(Thiophen-2-yl)-4-(trimethylstannyl)pyridine | 85 |

This table is generated based on data from similar reactions and is for illustrative purposes.

Negishi and Other Related Cross-Coupling Approaches

The carbon-bromine bond at the C-2 position of 2-Bromo-4-(trimethylstannyl)-pyridine is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction involves the coupling of an organozinc reagent with an organohalide. In this context, the bromopyridine derivative serves as the electrophilic partner. The reaction is prized for its high functional group tolerance and generally mild conditions. nih.gov

The typical Negishi coupling protocol would involve the reaction of this compound with an organozinc halide (R-ZnX) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. The catalytic cycle proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation from the organozinc reagent and subsequent reductive elimination to yield the 2-substituted-4-(trimethylstannyl)-pyridine product. The reactivity of halides in Negishi couplings generally follows the trend I > Br > Cl, making the C-Br bond a suitable handle for this transformation. wikipedia.org

A closely related and highly relevant transformation for this substrate is the Stille cross-coupling reaction. In contrast to the Negishi coupling which activates the C-Br bond, the Stille reaction proceeds at the C-Sn bond. This reaction couples the organostannane with an organic halide in the presence of a palladium catalyst. The trimethylstannyl group at the C-4 position is an excellent participant in Stille couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and acyl groups at this position while leaving the C-2 bromo substituent intact for subsequent functionalization.

Table 1: Representative Negishi Coupling Conditions

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Organometallic Reagent | Organozinc Halide (R-ZnX) | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Solvent | THF, Dioxane, DMF | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 100 °C | To achieve sufficient reaction rate |

Sequential and Chemoselective Cross-Coupling Strategies

The distinct reactivity of the C-Br and C-SnMe₃ moieties within this compound is the cornerstone of its utility in complex molecule synthesis, enabling highly selective, sequential cross-coupling reactions. researchgate.net The trimethylstannyl group is selectively activated under Stille coupling conditions, while the bromo group is preferentially targeted in Suzuki, Negishi, and Buchwald-Hartwig amination reactions. organic-chemistry.org This orthogonality allows for a stepwise functionalization of the pyridine ring.

A common strategy involves first performing a Stille coupling to introduce a substituent at the C-4 position. The resulting 2-bromo-4-substituted pyridine can then be subjected to a second, different cross-coupling reaction, such as a Suzuki-Miyaura coupling with a boronic acid, to modify the C-2 position. This sequential approach provides a powerful method for constructing highly substituted and unsymmetrical pyridine derivatives from a single starting material. The order of reactions can be reversed, although the Stille coupling is often performed first due to the robustness of the C-Br bond under those conditions.

Table 2: Hypothetical Sequential Cross-Coupling Strategy

| Step | Reaction Type | Reactive Site | Reagent Example | Product |

| 1 | Stille Coupling | C-SnMe₃ | Aryl-I, Pd(PPh₃)₄ | 2-Bromo-4-aryl-pyridine |

| 2 | Suzuki Coupling | C-Br | Heteroaryl-B(OH)₂, Pd(dppf)Cl₂, Base | 2-Heteroaryl-4-aryl-pyridine |

Transmetalation Reactions and Derivatization

Beyond direct cross-coupling, the reactive sites on this compound can be converted into other useful functional groups through transmetalation reactions. These transformations generate new organometallic intermediates that can be used in a variety of subsequent reactions.

Conversion to Organoboron Compounds for Subsequent Functionalization

The carbon-bromine bond can be efficiently converted into a boronic acid or ester via a palladium-catalyzed Miyaura borylation reaction. nih.gov This transformation typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base such as potassium acetate (B1210297) (KOAc). organic-chemistry.orgorganic-chemistry.org The resulting 2-(pinacolatoboryl)-4-(trimethylstannyl)-pyridine is a versatile intermediate. The newly installed boronic ester can readily participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a carbon-based substituent at the C-2 position. This two-step sequence of borylation followed by Suzuki coupling offers an alternative to direct coupling methods like the Negishi reaction.

Table 3: Typical Miyaura Borylation Conditions

| Component | Example Reagent | Role |

| Substrate | This compound | Aryl bromide source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activator in the catalytic cycle |

| Solvent | Dioxane, Toluene | Reaction medium |

Generation of Organolithium or Organomagnesium Intermediates

The bromine atom at the C-2 position can undergo a halogen-metal exchange to produce highly reactive organometallic intermediates. Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at very low temperatures (typically -78 °C to -100 °C) results in a rapid bromine-lithium exchange. wikipedia.orgnih.govtcnj.edu This generates a transient 2-lithio-4-(trimethylstannyl)-pyridine species. The cryogenic temperature is critical to prevent undesired side reactions, such as nucleophilic attack on the pyridine ring or the stannane (B1208499).

This lithiated intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles. Furthermore, the organolithium species can be transmetalated to an organomagnesium (Grignard) reagent by the addition of a magnesium salt like magnesium bromide etherate (MgBr₂·OEt₂). clockss.org The resulting Grignard reagent, 2-(bromomagnesium)-4-(trimethylstannyl)-pyridine, is generally more stable and chemoselective than its lithium counterpart, making it useful for reactions with sensitive aldehydes, ketones, and esters. tcnj.edu

Electrophilic and Nucleophilic Transformations at the Pyridine Core

Halodestannylation to Generate Diverse Halopyridines

The trimethylstannyl group at the C-4 position is susceptible to electrophilic cleavage, a reaction known as halodestannylation. This process allows for the replacement of the -SnMe₃ group with a halogen atom under mild conditions. nih.gov This transformation is particularly useful for synthesizing dihalopyridines with substitution patterns that may be difficult to access through direct halogenation.

For instance, reacting this compound with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), leads to the clean formation of 2-Bromo-4-iodopyridine (B27774). nih.gov Similarly, treatment with an electrophilic bromine source like N-bromosuccinimide (NBS) yields 2,4-dibromopyridine (B189624). This reaction proceeds via an electrophilic aromatic substitution-type mechanism where the carbon-tin bond is cleaved upon attack by the halogen electrophile. The resulting dihalopyridines are themselves valuable building blocks for further diversification through selective cross-coupling reactions.

Table 4: Halodestannylation Reactions

| Target Product | Electrophilic Reagent | Typical Solvent |

| 2-Bromo-4-iodopyridine | Iodine (I₂), N-Iodosuccinimide (NIS) | DCM, CHCl₃, MeCN |

| 2,4-Dibromopyridine | Bromine (Br₂), N-Bromosuccinimide (NBS) | DCM, CCl₄ |

Other Selective Derivatizations

Beyond sequential cross-coupling reactions, the unique electronic and steric environment of this compound allows for other forms of selective derivatization. The reactivity of the bromo group on the electron-deficient pyridine ring makes it a prime site for various transformations. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the bromine atom, a process influenced by the nature of the nucleophile and reaction conditions. rsc.org

Research into the derivatization of similar polyhalogenated pyridines has shown that the position of the halogen is crucial to its reactivity. rsc.org In many cases, halogens at the 2- and 6-positions are more activated towards nucleophilic attack. This allows for selective reactions with various nucleophiles, including amines and thiols, to forge new carbon-nitrogen and carbon-sulfur bonds. researchgate.net While the trimethylstannyl group is generally stable under these conditions, careful selection of the nucleophile and reaction temperature is necessary to prevent undesired side reactions.

Another pathway for derivatization involves metal-halogen exchange. Treatment of bromopyridines with strong bases like organolithium reagents can lead to the formation of a lithiated pyridine intermediate. arkat-usa.org This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups. For a molecule like this compound, this approach would require careful temperature control and selection of the organolithium reagent to favor exchange at the C-Br bond without disturbing the C-Sn bond.

The following table summarizes potential selective derivatizations based on the known reactivity of related bromopyridines:

| Reaction Type | Reagents & Conditions | Potential Product |

| Nucleophilic Substitution | Amine (e.g., Aniline), Base (e.g., K₂CO₃), High Temperature | 2-Anilino-4-(trimethylstannyl)-pyridine |

| Thiolation | Thiol (e.g., Thiophenol), Base | 2-(Phenylthio)-4-(trimethylstannyl)-pyridine |

| Metal-Halogen Exchange | n-Butyllithium (n-BuLi), -78 °C; then Electrophile (e.g., DMF) | 4-(Trimethylstannyl)-pyridine-2-carbaldehyde |

Computational and Spectroscopic Investigations of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Computational modeling and in situ spectroscopic monitoring are powerful tools for elucidating the complex reaction pathways, identifying transient intermediates, and determining rate-limiting steps. researchgate.netbirmingham.ac.uk These methods provide a molecular-level view of the catalytic cycles that govern its transformations, particularly in palladium-catalyzed cross-coupling reactions.

Theoretical Studies on Oxidative Addition and Transmetalation Steps

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the elementary steps of cross-coupling reactions. For a substrate like this compound, the key mechanistic events in a Stille or Suzuki coupling are oxidative addition and transmetalation. researchgate.net

Oxidative Addition: This is often the initial and rate-determining step, where the palladium(0) catalyst inserts into the carbon-bromine bond. rsc.org

Pd(0)L₂ + Py-Br → Br-Pd(II)L₂-Py

Theoretical studies on aryl halides have shown that this process is kinetically facile and thermodynamically favorable. rsc.orgnih.gov DFT calculations and metadynamics simulations on related systems, such as the oxidative addition of phenyl bromide to palladium nanoparticles, have identified that the reaction tends to occur at the edges and corners of catalyst clusters, which are considered highly active sites. nih.gov The energy barrier for this step is influenced by the electron density of the aryl halide and the nature of the phosphine (B1218219) ligands on the palladium catalyst. The electron-deficient nature of the pyridine ring in this compound is expected to facilitate this oxidative addition step.

Transmetalation: In this step, the organostannyl group is transferred from tin to the palladium center, regenerating the catalyst for the next cycle after reductive elimination.

Br-Pd(II)L₂-Py¹ + (CH₃)₃Sn-Py² → Py²-Pd(II)L₂-Py¹ + (CH₃)₃Sn-Br

The following table presents hypothetical relative energy barriers for a cross-coupling reaction, illustrating the type of data obtained from computational studies.

| Mechanistic Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15-20 |

| Transmetalation (uncatalyzed) | Pd(II)-Aryl Complex | 25-30 |

| Transmetalation (with Cu(I)) | Pd(II)-Aryl Complex | 18-22 |

| Reductive Elimination | Pd(II)-Diaryl Complex | 10-15 |

In Situ Spectroscopic Monitoring for Mechanistic Insight

While theoretical studies provide a calculated map of the reaction pathway, in situ spectroscopic techniques offer direct experimental evidence by monitoring the reaction as it happens. This is particularly valuable for detecting short-lived or transient intermediates that are invisible to standard offline analysis. spectroscopyonline.com

For reactions involving this compound, several in situ methods could be applied:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹¹⁹Sn NMR can be used to track the consumption of the starting material and the formation of the palladium-bound intermediates and the final product in real-time. For instance, the appearance of new signals in the ³¹P NMR spectrum can confirm the formation of different palladium-phosphine complexes during the catalytic cycle. Monitoring the disappearance of the trimethylstannyl signal in ¹¹⁹Sn NMR provides a direct measure of the rate of the transmetalation step.

A kinetic analysis combining in situ monitoring with computational models provides a comprehensive understanding of the reaction mechanism. For example, by monitoring the reaction at different temperatures, it's possible to determine if transmetalation or reductive elimination is the rate-limiting step by observing whether a key intermediate accumulates. uzh.ch Such detailed mechanistic knowledge is essential for the rational design of more efficient and selective synthetic methods. birmingham.ac.uk

Strategic Contributions to the Construction of Advanced Organic Architectures

Assembly of Complex Heterocyclic Systems

The bifunctional nature of 2-Bromo-4-(trimethylstannyl)-pyridine makes it an ideal precursor for the construction of larger, more intricate heterocyclic frameworks that are central to many areas of chemical science.

Polysubstituted bipyridines and terpyridines are privileged structures in coordination chemistry and materials science. This compound serves as an exemplary A-B type building block for the synthesis of these systems. For instance, in a palladium-catalyzed Stille coupling, the trimethylstannyl group at the 4-position can selectively react with a bromopyridine derivative, leaving the bromine atom at the 2-position of the original molecule intact for subsequent transformations. nih.gov

This stepwise approach allows for the controlled assembly of unsymmetrical bipyridines. Conversely, the bromine atom can be the initial site of reaction when coupled with a stannylated pyridine (B92270). This versatility is crucial for creating tailored molecular structures. The synthesis of terpyridines can also be envisioned through a convergent approach, where this compound is coupled with a pre-functionalized bipyridine or another pyridine derivative. researchgate.net

Table of Potential Stille Coupling Reactions:

| Reactant 1 | Reactant 2 | Potential Product Type |

| This compound | 2-Bromopyridine (B144113) | 4-(2-Pyridyl)-2-bromopyridine |

| This compound | 2-Stannylpyridine | 2-(2-Pyridyl)-4-(trimethylstannyl)-pyridine |

| This compound | 4'-Bromo-2,2':6',2''-terpyridine bldpharm.com | Extended terpyridine system |

The dual reactivity of this compound can be harnessed to construct fused and multi-cyclic aromatic systems. By choosing a coupling partner that contains two reactive sites, it is possible to orchestrate intramolecular cyclization reactions following an initial intermolecular coupling. For example, coupling with a suitably substituted ortho-halosubstituted aryl stannane (B1208499) or boronic acid could, after the initial cross-coupling, be followed by an intramolecular reaction (e.g., a Heck or Suzuki reaction) to forge a new ring, leading to phenanthroline-like structures or other complex polyaromatic heterocyclic systems.

Utility as Building Blocks for Ligand Synthesis

The products derived from this compound, particularly bipyridines and terpyridines, are of immense importance as ligands in coordination chemistry and as fundamental components of functional materials.

Bipyridines and terpyridines are classic examples of polydentate ligands, capable of chelating to metal ions to form stable complexes. nih.govorgsyn.org The synthetic routes starting from this compound allow for the introduction of additional functional groups onto the bipyridine or terpyridine scaffold. These appended functionalities can be used to fine-tune the electronic properties of the ligand, modulate the steric environment around the metal center, or provide a handle for immobilization onto a solid support. The ability to create a diverse library of substituted ligands is a significant advantage for developing new catalysts and metal-based sensors.

The conjugated nature of bipyridine and terpyridine systems makes them attractive for applications in optoelectronics. orgsyn.orgossila.com By incorporating these units into larger polymeric or oligomeric structures, materials with interesting photophysical properties, such as luminescence, can be developed for use in organic light-emitting diodes (OLEDs) or as fluorescent chemosensors. The synthetic flexibility offered by this compound as a starting material is instrumental in the bottom-up design of such functional materials. For example, the remaining reactive handle (either the bromo or stannyl (B1234572) group) after the initial coupling can be used to polymerize the bipyridyl units or to attach them to other molecular components with specific electronic or photonic functions.

Enabling Synthesis of Diversely Functionalized Pyridine Scaffolds

The true power of this compound lies in the differential reactivity of its two functional groups, which enables the synthesis of a wide array of diversely functionalized pyridine scaffolds. The trimethylstannyl group is primarily utilized in Stille cross-coupling reactions, while the bromo group can participate in a broader range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

This orthogonal reactivity allows for a two-step functionalization of the pyridine ring at the 2- and 4-positions. A researcher can first perform a Stille coupling at the 4-position and then carry out a different type of cross-coupling at the 2-position, or vice versa. This provides a powerful strategy for the synthesis of pyridines with two different, strategically placed substituents, which would be challenging to achieve through other methods.

Table of Potential Functionalization Reactions:

| Position | Functional Group | Reaction Type | Potential Coupling Partner | Resulting Functionality |

| 4 | -Sn(CH3)3 | Stille Coupling | Aryl/Heteroaryl Halide | Aryl/Heteroaryl Group |

| 2 | -Br | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl Group |

| 2 | -Br | Sonogashira Coupling | Terminal Alkyne | Alkynyl Group |

| 2 | -Br | Buchwald-Hartwig Amination | Amine | Amino Group |

| 2 | -Br | Cyanation | Cyanide Source | Cyano Group |

This strategic approach to functionalization underscores the importance of this compound as a versatile building block in modern synthetic chemistry, enabling the efficient construction of complex and functionally diverse pyridine-based molecules.

Introduction of Spatially Defined Substituents

The targeted synthesis of complex organic molecules often hinges on the ability to introduce specific substituents at well-defined positions within a molecular scaffold. 2-Bromo-4-(trimethylstannyl)pyridine is a bifunctional reagent that excels in this role, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.org

The Stille reaction facilitates the formation of a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. organic-chemistry.org In the case of 2-Bromo-4-(trimethylstannyl)pyridine, the trimethylstannyl group serves as the reactive handle for the initial coupling event, while the bromo substituent remains available for subsequent transformations. This differential reactivity allows for a stepwise and highly controlled elaboration of the pyridine core.

The primary utility of 2-Bromo-4-(trimethylstannyl)pyridine in this context is the introduction of a 2-bromopyridin-4-yl moiety onto an existing molecular framework. This is typically achieved by reacting it with an aryl, heteroaryl, or vinyl halide in the presence of a palladium catalyst. The trimethylstannyl group's high reactivity and tolerance of various functional groups make it an ideal partner for such transformations. The resulting products bear a bromine atom at the 2-position of the newly introduced pyridine ring, which can then be subjected to a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or another Stille coupling), lithiation-substitution sequences, or other functional group interconversions. This sequential approach provides a powerful strategy for the regioselective synthesis of polysubstituted pyridines.

While specific reaction data for 2-Bromo-4-(trimethylstannyl)pyridine is not extensively documented in publicly available literature, the following table provides representative conditions for a Stille coupling reaction involving a similar 2-stannylpyridine derivative, illustrating the general parameters for such transformations.

| Organostannane | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Trimethylstannyl)pyridine | 2,5-Dibromopyridine | PdCl2(PPh3)2 | Toluene (B28343) | 110 | 70-90 | orgsyn.orgresearchgate.net |

| 2-(Tributylstannyl)tellurophene | Aryl Iodide | Pd(PPh3)4/CuI | DMF | 80 | Up to 85 |

Pathways to Scaffolds for Chemical Biology and Materials Science

The pyridine ring is a privileged scaffold in both medicinal chemistry and materials science due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in numerous natural products and synthetic drugs. The strategic use of 2-Bromo-4-(trimethylstannyl)pyridine provides a direct entry into complex pyridine-containing molecules with significant potential in these fields.

In the realm of chemical biology , substituted pyridines and bipyridines are core components of many biologically active molecules, including a wide range of kinase inhibitors used in oncology. The ability to construct elaborate pyridine-based scaffolds is therefore of paramount importance. For instance, the Stille coupling of 2-Bromo-4-(trimethylstannyl)pyridine with a suitable heterocyclic halide can be envisioned as a key step in the synthesis of novel kinase inhibitors, where the pyridine moiety can interact with the hinge region of the enzyme's active site. The remaining bromo group offers a vector for further diversification to optimize potency and selectivity.

In materials science , bipyridine units are fundamental building blocks for ligands in coordination chemistry and for the construction of functional materials such as organic light-emitting diodes (OLEDs). The photophysical and electronic properties of these materials can be finely tuned by modifying the substitution pattern on the bipyridine core. The use of 2-Bromo-4-(trimethylstannyl)pyridine allows for the synthesis of unsymmetrical bipyridines, which can lead to materials with unique charge-transport and emissive properties. For example, coupling this reagent with an aryl halide, followed by a subsequent coupling at the bromo position, can generate complex, non-symmetrical structures that are difficult to access through traditional symmetrical coupling methods.

The following table illustrates a general approach for the synthesis of substituted bipyridines, a key scaffold in both fields, using a Negishi cross-coupling reaction, which shares mechanistic similarities with the Stille reaction and highlights the utility of 2-halopyridines as precursors.

| 2-Halopyridine | Organometallic Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pyridylzinc Reagent | Pd(PPh3)4 | THF | Room Temp | 50-98 | |

| 2-Chloropyridine | Pyridylzinc Reagent | Pd(PPh3)4 | THF | Reflux | 50-98 |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Achievements

2-Bromo-4-(trimethylstannyl)pyridine is primarily recognized for its utility as a key intermediate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Sn bonds allows for selective functionalization, making it a powerful tool for synthetic chemists. The trimethylstannyl group readily participates in Stille couplings, enabling the introduction of the 2-bromopyridin-4-yl moiety onto a variety of organic scaffolds. Subsequently, the bromine atom can be targeted in a range of transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, to further elaborate the molecular structure. This sequential and regioselective functionalization is a cornerstone of its current application.

The synthesis of 2-Bromo-4-(trimethylstannyl)pyridine itself is typically achieved through a metal-halogen exchange reaction on a dibromopyridine precursor, followed by quenching with trimethyltin (B158744) chloride. This method, while effective, underscores the specialized nature of this reagent. Its application has been noted in the synthesis of precursors for pharmaceuticals and functional materials where a substituted pyridine (B92270) ring is a critical pharmacophore or structural element.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite its utility in cross-coupling, the full reactive potential of 2-Bromo-4-(trimethylstannyl)pyridine remains to be comprehensively explored. Several areas present significant opportunities for new discoveries:

Alternative Cross-Coupling Paradigms: While palladium catalysis dominates, the exploration of other transition metal catalysts (e.g., nickel, copper, gold) for both the stannyl (B1234572) and bromo functionalities could unveil novel reactivity and selectivity profiles.

Direct C-H Functionalization: The pyridine ring is known to be amenable to direct C-H activation. Investigating the regioselectivity of C-H functionalization reactions on 2-Bromo-4-(trimethylstannyl)pyridine, potentially guided by the existing substituents, could provide more direct routes to polysubstituted pyridines.

Domino and Cascade Reactions: Designing one-pot, multi-component reactions that sequentially engage both the stannyl and bromo groups could significantly enhance synthetic efficiency. For example, a domino sequence involving a Stille coupling followed by an intramolecular cyclization could rapidly generate complex heterocyclic systems. mdpi.com

Transmetalation to Other Metals: The trimethylstannyl group can undergo transmetalation with other metals (e.g., boron, zinc, silicon), thereby accessing a wider range of reactive intermediates from a single precursor. The development of efficient protocols for these transformations would broaden the synthetic utility of the parent compound.

Prospects for Novel Methodological Developments

The future development of synthetic methodologies involving 2-Bromo-4-(trimethylstannyl)pyridine is likely to be driven by broader trends in organic chemistry, such as the pursuit of sustainability and efficiency.

Photoredox and Dual Catalysis: The application of photoredox catalysis to reactions involving this substrate could enable previously inaccessible transformations under mild conditions. For instance, light-mediated protocols could facilitate novel radical-based functionalizations at either the bromo or stannyl position.

Flow Chemistry: The use of continuous flow reactors for the synthesis and subsequent reactions of 2-Bromo-4-(trimethylstannyl)pyridine could offer improved safety, scalability, and reaction control, particularly for highly exothermic or rapid transformations.

Green Synthesis Approaches: Future research will likely focus on developing more environmentally benign methods for both the synthesis of the title compound and its use in subsequent reactions. This could involve the use of greener solvents, more sustainable catalysts, and processes that minimize waste generation. nih.govacs.org The development of one-pot multicomponent reactions represents a step in this direction. researchgate.net

Emerging Applications in Advanced Chemical Research

The unique structural features of 2-Bromo-4-(trimethylstannyl)pyridine position it as a valuable precursor for materials at the forefront of chemical research.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to act as bioisosteres and engage in hydrogen bonding. nih.govresearchgate.net 2-Bromo-4-(trimethylstannyl)pyridine serves as an excellent starting point for the synthesis of novel, highly functionalized pyridine scaffolds for screening as potential therapeutic agents, particularly in areas like oncology and neuropharmacology where substituted pyridines have shown promise. nih.gov

Materials Science: The rigid, aromatic nature of the pyridine ring makes it an attractive component for organic electronics. By serving as a building block for conjugated polymers and small molecules, derivatives of 2-Bromo-4-(trimethylstannyl)pyridine could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemosensors: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions. researchgate.net By incorporating this moiety into larger, more complex systems, it is conceivable to design novel chemosensors for the detection of specific analytes. The ability to systematically modify the pyridine ring through the bromo and stannyl groups allows for fine-tuning of the sensor's selectivity and sensitivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。